![molecular formula C24H6Cl6N6 B8646935 6,7,16,17,26,27-hexachloro-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene](/img/structure/B8646935.png)
6,7,16,17,26,27-hexachloro-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,8,9,14,15-Hexachlorodiquinoxalino[2,3-a:2’,3’-c]phenazine is a complex organic compound with the molecular formula C24H6Cl6N6 and a molecular weight of 591.06 g/mol . This compound is known for its unique structure, which includes multiple chlorine atoms and nitrogen atoms arranged in a specific configuration. It is often used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,8,9,14,15-Hexachlorodiquinoxalino[2,3-a:2’,3’-c]phenazine typically involves organic synthesis techniques. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. The exact synthetic route may vary, but it generally requires the use of specific reagents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. The use of advanced equipment and techniques is essential to ensure the efficient production of the compound on an industrial scale .
化学反应分析
Types of Reactions
2,3,8,9,14,15-Hexachlorodiquinoxalino[2,3-a:2’,3’-c]phenazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinoxaline derivatives, while substitution reactions can yield various substituted phenazine compounds .
科学研究应用
2,3,8,9,14,15-Hexachlorodiquinoxalino[2,3-a:2’,3’-c]phenazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of advanced materials and chemical products.
作用机制
The mechanism of action of 2,3,8,9,14,15-Hexachlorodiquinoxalino[2,3-a:2’,3’-c]phenazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
Some compounds similar to 2,3,8,9,14,15-Hexachlorodiquinoxalino[2,3-a:2’,3’-c]phenazine include:
- 3,4,9,10,15,16-Hexachloro-1,6,7,12,13,18-hexaazatrinaphthylene
- 2,3,8,9,14,15-Hexachloro-5,6,11,12,17,18-hexaazatrinaphthylene
Uniqueness
What sets 2,3,8,9,14,15-Hexachlorodiquinoxalino[2,3-a:2’,3’-c]phenazine apart from similar compounds is its specific arrangement of chlorine and nitrogen atoms, which imparts unique chemical properties and reactivity. This makes it particularly valuable in various research and industrial applications .
属性
分子式 |
C24H6Cl6N6 |
|---|---|
分子量 |
591.1 g/mol |
IUPAC 名称 |
6,7,16,17,26,27-hexachloro-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene |
InChI |
InChI=1S/C24H6Cl6N6/c25-7-1-13-14(2-8(7)26)32-20-19(31-13)21-23(35-16-4-10(28)9(27)3-15(16)33-21)24-22(20)34-17-5-11(29)12(30)6-18(17)36-24/h1-6H |
InChI 键 |
IEPGIXRSNOEKKV-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C3C(=N2)C4=NC5=CC(=C(C=C5N=C4C6=NC7=CC(=C(C=C7N=C36)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


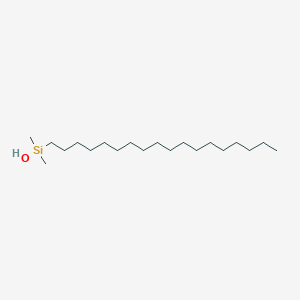
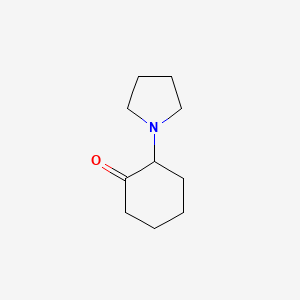
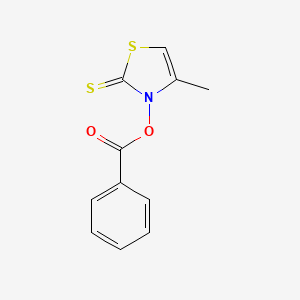
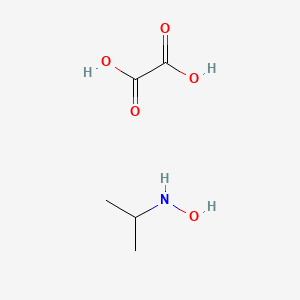
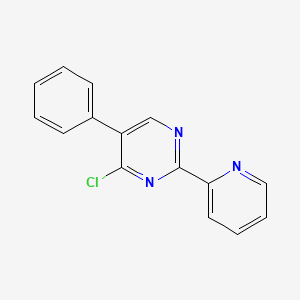
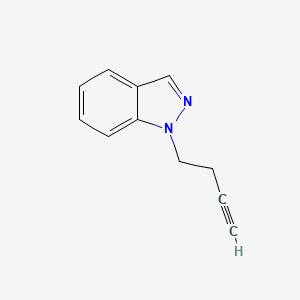
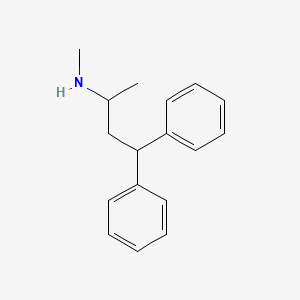
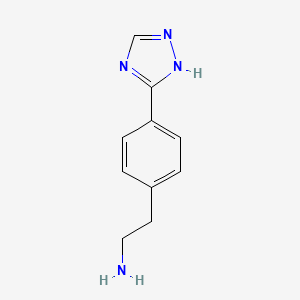

![4,5-Dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B8646923.png)
![Tert-butyl 4-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B8646925.png)
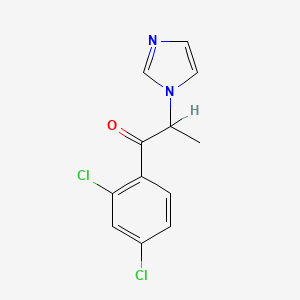
![2-[4-(2-Furylcarbonyl)-1-piperazinyl]-4-methoxypyrimidine](/img/structure/B8646949.png)
![3-[(2-Methoxyphenyl)thio]propanoic acid](/img/structure/B8646950.png)
